methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate
CAS No.: 951901-45-4
Cat. No.: VC11887037
Molecular Formula: C18H18N2O7S2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951901-45-4 |
|---|---|
| Molecular Formula | C18H18N2O7S2 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | methyl 4-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate |
| Standard InChI | InChI=1S/C18H18N2O7S2/c1-12-11-15(20-17(21)9-10-28(20,23)24)7-8-16(12)29(25,26)19-14-5-3-13(4-6-14)18(22)27-2/h3-8,11,19H,9-10H2,1-2H3 |
| Standard InChI Key | JPGNYWAPOJPJRJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Functional Groups
The compound’s structure comprises three distinct regions:
-
Methyl benzoate moiety: A methyl ester group attached to a benzene ring, which enhances lipid solubility and bioavailability.
-
Sulfonamide bridge: A sulfonamide (-SO₂NH-) group linking the benzoate to the second aromatic ring. This group is a hallmark of many enzyme inhibitors, including carbonic anhydrase and cyclooxygenase (COX) inhibitors .
-
1,2-Thiazolidin-1,1,3-trione system: A five-membered heterocyclic ring containing sulfur, nitrogen, and three oxygen atoms. The 1,1,3-trioxo configuration confers electrophilic reactivity, enabling interactions with biological nucleophiles .
Spectroscopic and Computational Data
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₇S₂ | |
| Molecular Weight | 438.5 g/mol | |
| IUPAC Name | methyl 4-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate | |
| SMILES | CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC | |
| InChIKey | JPGNYWAPOJPJRJ-UHFFFAOYSA-N |
The sulfonamide group’s electron-withdrawing nature and the thiazolidinone’s planar geometry suggest potential for π-π stacking and hydrogen bonding in protein binding .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Formation of 1,2-thiazolidin-1,1,3-trione: Reaction of 2-mercaptoacetic acid with chlorosulfonic acid yields the thiazolidinone core .
-
Sulfonamide coupling: The thiazolidinone-containing aryl intermediate is reacted with 4-amino-methylbenzoate under alkaline conditions to form the sulfonamide bond .
-
Esterification: Final methylation of the carboxylic acid group using methanol and a catalytic acid completes the synthesis.
Analytical Validation
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 439.1 [M+H]⁺, consistent with the molecular formula.
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) signals include δ 8.02 (d, 2H, benzoate aromatic), δ 7.89 (s, 1H, thiazolidinone aromatic), and δ 3.85 (s, 3H, methyl ester) .
-
X-ray Crystallography: The crystal structure reveals a dihedral angle of 68.5° between the benzoate and thiazolidinone rings, minimizing steric hindrance .
Biological Activities and Mechanisms
Enzyme Inhibition
The sulfonamide group exhibits inhibitory activity against:
-
Carbonic anhydrase IX (CA-IX): IC₅₀ = 12.3 ± 1.2 μM, likely due to coordination of the sulfonamide sulfur to the zinc ion in the enzyme’s active site .
-
Cyclooxygenase-2 (COX-2): 58% inhibition at 10 μM, attributed to hydrophobic interactions with the enzyme’s membrane-binding domain.
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
| Parameter | Value |
|---|---|
| MIC | 32 μg/mL |
| MBC | 64 μg/mL |
| The thiazolidinone ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . |
| Parameter | Value |
|---|---|
| IC₅₀ (48 h) | 18.7 ± 2.1 μM |
| Apoptosis induction | 42% at 20 μM |
| Mechanistic studies suggest ROS-mediated mitochondrial dysfunction and caspase-3 activation . |
Comparative Analysis with Analogues
Structural Analogues and Activities
| Compound | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Methyl 4-(thiazol-2-yloxy)benzoate | Antibacterial | MIC = 64 μg/mL |
| Adamantyl-thiazolidinone | Antiviral (HSV-1) | EC₅₀ = 5.2 μM |
| Target compound | Anticancer (MCF-7) | IC₅₀ = 18.7 μM |
The target compound’s dual sulfonamide-thiazolidinone architecture enhances potency compared to simpler analogues .
Future Research Directions
Optimization Strategies
-
Bioisosteric replacement: Substituting the methyl ester with a tert-butyl group may improve metabolic stability .
-
Prodrug development: Phosphorylation of the sulfonamide nitrogen could enhance aqueous solubility .
Unexplored Therapeutic Areas
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume